4-Cyano-2-methoxy-6-{[(3-methoxyphenyl)carbonyl]amino}phenyl 3-methoxybenzoate
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Overview
Description
4-CYANO-2-METHOXY-6-[(3-METHOXYBENZOYL)AMINO]PHENYL 3-METHOXYBENZOATE is a complex organic compound characterized by its unique structure, which includes cyano, methoxy, and benzoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYANO-2-METHOXY-6-[(3-METHOXYBENZOYL)AMINO]PHENYL 3-METHOXYBENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 4-cyano-2-methoxybenzaldehyde with 3-methoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-CYANO-2-METHOXY-6-[(3-METHOXYBENZOYL)AMINO]PHENYL 3-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-CYANO-2-METHOXY-6-[(3-METHOXYBENZOYL)AMINO]PHENYL 3-METHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CYANO-2-METHOXY-6-[(3-METHOXYBENZOYL)AMINO]PHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and benzoyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-2-methoxybenzaldehyde
- 3-Methoxybenzoic acid
- 4-Cyano-2-methoxybenzyl bromide
Uniqueness
4-CYANO-2-METHOXY-6-[(3-METHOXYBENZOYL)AMINO]PHENYL 3-METHOXYBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C24H20N2O6 |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
[4-cyano-2-methoxy-6-[(3-methoxybenzoyl)amino]phenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C24H20N2O6/c1-29-18-8-4-6-16(12-18)23(27)26-20-10-15(14-25)11-21(31-3)22(20)32-24(28)17-7-5-9-19(13-17)30-2/h4-13H,1-3H3,(H,26,27) |
InChI Key |
RPYWKHLELVKUOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C(=CC(=C2)C#N)OC)OC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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